molecular formula C10H9N3O2 B14481515 Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- CAS No. 68272-09-3

Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]-

Cat. No.: B14481515
CAS No.: 68272-09-3
M. Wt: 203.20 g/mol
InChI Key: TZZUEDDGCGIIBG-UHFFFAOYSA-N
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Description

Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- is an organic compound with a complex structure that includes an acetamide group and a cyanophenylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- typically involves the reaction of acetamide with cyanophenylmethyleneamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, H₂SO₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. For example, it may negatively regulate the expression of certain operons by inhibiting the action of regulatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-[[(cyanophenylmethylene)amino]oxy]- is unique due to its complex structure and the presence of both acetamide and cyanophenylmethylene groups

Properties

CAS No.

68272-09-3

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

N-(2-amino-2-oxoethoxy)benzenecarboximidoyl cyanide

InChI

InChI=1S/C10H9N3O2/c11-6-9(13-15-7-10(12)14)8-4-2-1-3-5-8/h1-5H,7H2,(H2,12,14)

InChI Key

TZZUEDDGCGIIBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NOCC(=O)N)C#N

Origin of Product

United States

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